molecular formula C15H11F4N5S B2933880 6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine CAS No. 343374-77-6

6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine

Cat. No.: B2933880
CAS No.: 343374-77-6
M. Wt: 369.34
InChI Key: PUASREXXWPNISL-UHFFFAOYSA-N
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Description

This compound (CAS 478043-72-0) belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • 4-Fluorophenyl group at position 6, providing electron-withdrawing properties.
  • Amine group at position 7, enabling hydrogen bonding interactions.
    Its design aligns with trends in fluorinated agrochemicals, where fluorine atoms enhance stability, bioavailability, and target binding .

Properties

IUPAC Name

6-(4-fluorophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4N5S/c16-9-3-1-8(2-4-9)10-7-21-14-22-15(23-24(14)13(10)20)25-6-5-11(17)12(18)19/h1-4,7H,5-6,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUASREXXWPNISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C(=NC(=N3)SCCC(=C(F)F)F)N=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. For instance, starting from a substituted pyrimidine, a cyclization reaction with hydrazine derivatives can be employed under reflux conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with the triazolopyrimidine intermediate.

    Attachment of the Trifluorobutenyl Sulfanyl Moiety: This step involves the reaction of the intermediate with a trifluorobutenyl sulfanyl reagent, typically under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the triazolopyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group or the trifluorobutenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, under appropriate conditions (e.g., basic or acidic media).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the triazolopyrimidine core.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery.

Medicine

The compound is of particular interest in medicinal chemistry for the development of new pharmaceuticals

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Position 6 Substituent Position 2 Substituent Position 7 Group Reported/Potential Activity
Target Compound (CAS 478043-72-0) Triazolo[1,5-a]pyrimidine 4-Fluorophenyl (3,4,4-Trifluoro-3-butenyl)sulfanyl Amine Hypothesized herbicide/fungicide
6-(4-Methoxyphenyl) Analog Triazolo[1,5-a]pyrimidine 4-Methoxyphenyl (3,4,4-Trifluoro-3-butenyl)sulfanyl Amine Improved solubility
Metosulam Triazolo[1,5-a]pyrimidine Chlorophenyl Sulfonamide Methyl ALS-inhibiting herbicide
Pyrazolo[1,5-a]pyrimidin-7-amine Derivative Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl tert-Butylsulfonyl Amine Unknown (structural analog)

Key Findings and Implications

Fluorine vs. Methoxy Substitution : The 4-fluorophenyl group in the target compound likely enhances oxidative stability and receptor binding compared to the 4-methoxyphenyl analog, which may prioritize solubility .

Sulfanyl vs.

Core Heterocycle : Triazolopyrimidines generally exhibit stronger ALS inhibition (herbicidal activity) than pyrazolopyrimidines, which may favor different biological targets .

Biological Activity

6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine (CAS No. 343374-77-6) is a compound of interest in medicinal chemistry due to its potential biological activities. The molecular formula is C15H11F4N5S, and it exhibits a unique structure that may influence its interaction with biological targets.

Molecular Structure and Properties

The compound features a triazolo-pyrimidine core substituted with a fluorophenyl group and a trifluorobutenyl sulfanyl moiety. The presence of fluorine atoms is known to enhance biological activity through increased metabolic stability and lipid solubility, which can improve membrane permeability and interaction with protein targets.

PropertyValue
Molecular FormulaC15H11F4N5S
Molecular Weight369.34 g/mol
CAS Number343374-77-6
Synonyms6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar triazolo-pyrimidine structures have shown promising anticancer activity by inhibiting key kinases involved in cancer cell proliferation. For instance, derivatives of triazolo-pyrimidines have been reported to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. A focused screening campaign revealed that certain derivatives exhibited low μM IC50 values against CDK-2 .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Studies on related compounds have demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease . The presence of electron-withdrawing groups like fluorine enhances binding affinity through increased hydrogen bonding interactions with target enzymes.

Case Studies

  • Inhibition of Cholinesterases : A study found that compounds structurally related to this compound exhibited IC50 values ranging from 10 to 20 µM against AChE and BChE .
  • Antioxidant Activity : Some derivatives have been evaluated for their antioxidant potential and demonstrated significant free radical scavenging activity. This property is crucial for compounds aimed at mitigating oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific protein targets through hydrogen bonding and hydrophobic interactions facilitated by the fluorinated groups. Molecular docking studies have suggested that the trifluoromethyl group enhances the binding affinity to the active sites of enzymes due to its strong electron-withdrawing nature .

Q & A

Q. Critical Parameters :

  • Temperature : Excessive heat may degrade the trifluorobutene moiety.
  • Solvent Choice : Polar solvents enhance nucleophilic substitution but may promote side reactions with electrophilic fluorophenyl groups.
  • Catalyst : Use of Pd-based catalysts for cross-coupling steps (if applicable) requires strict anhydrous conditions .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improved regioselectivity?

Answer:
DoE frameworks, such as factorial designs, can systematically optimize variables:

  • Factors : Temperature (80–120°C), solvent polarity (DMF vs. DMSO), and stoichiometric ratios (1:1 to 1:1.2 for sulfanylating agent).
  • Responses : Yield, purity (HPLC), and regioselectivity (monitored via ¹H NMR).
  • Statistical Analysis : Response surface models identify interactions between factors. For example, high solvent polarity combined with sub-stoichiometric sulfanylating agent may reduce byproduct formation .

Basic: What spectroscopic techniques are essential for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Key for confirming the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and trifluoro-butene sulfanyl linkage (δ ~3.5–4.5 ppm for CH₂-S).
  • IR Spectroscopy : Absorbance at ~1600 cm⁻¹ (C=N stretch in triazole) and ~1150 cm⁻¹ (C-F stretch).
  • Mass Spectrometry (HRMS) : Exact mass verification to distinguish isotopic patterns of fluorine and sulfur .

Advanced: How can contradictory bioactivity data across in vitro models be reconciled?

Answer:
Contradictions often arise from:

  • Cellular Context : Differences in kinase expression levels (e.g., EGFR vs. VEGFR models).
  • Assay Conditions : Varying ATP concentrations in enzymatic assays alter IC₅₀ values.
  • Metabolic Stability : Fluorinated compounds may exhibit differential stability in liver microsomes (e.g., rat vs. human CYP450 isoforms). Validate using orthogonal assays (e.g., SPR for binding kinetics) .

Basic: What safety protocols are mandated for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fluorinated volatiles.
  • Spill Management : Neutralize acidic/basic residues with sand or vermiculite; avoid water to prevent dispersion .

Advanced: How does the trifluoromethyl group influence target binding and pharmacokinetics?

Answer:

  • Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability but potentially reducing solubility.
  • Electron-Withdrawing Effects : Stabilizes charge-transfer interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with backbone amides).
  • Metabolic Resistance : Fluorine atoms resist oxidative metabolism, prolonging half-life in vivo .

Basic: What are the solubility and stability profiles under varying conditions?

Answer:

  • Solubility :

    SolventSolubility (mg/mL)
    DMSO>50
    Methanol~10
    Water<0.1
  • Stability :

    • pH 2–6 : Stable for >24 hrs.
    • pH >8 : Degrades via hydrolysis of the sulfanyl group.
    • Storage : -20°C under argon; avoid repeated freeze-thaw cycles .

Advanced: Which computational methods predict binding modes with kinase targets?

Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB 1M17) to model interactions with the triazolo-pyrimidine core.
  • MD Simulations : AMBER or GROMACS for assessing stability of the trifluoro-butene side chain in hydrophobic pockets.
  • QSAR Models : Train on datasets of triazolo-pyrimidine derivatives to correlate substituent electronegativity with inhibitory potency .

Basic: How does X-ray crystallography inform molecular packing and intermolecular interactions?

Answer:

  • Crystal Packing : Fluorophenyl groups engage in π-π stacking, while sulfanyl linkages form weak hydrogen bonds with adjacent triazole nitrogens.
  • Torsional Angles : The butenyl chain adopts a gauche conformation to minimize steric clash with the triazole ring .

Advanced: What strategies reduce batch-to-batch variability in research-scale synthesis?

Answer:

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time.
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity >95% by HPLC).
  • Precision Heating : Microwave reactors improve reproducibility compared to oil baths .

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